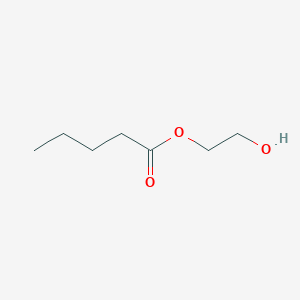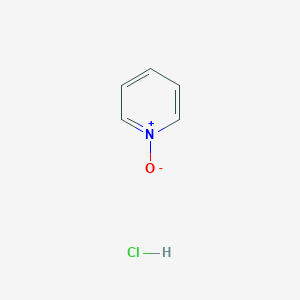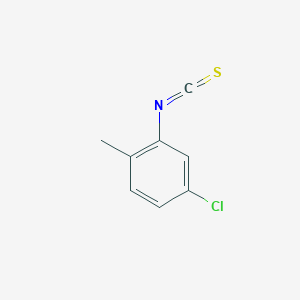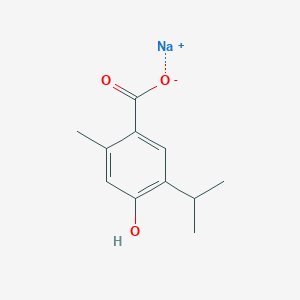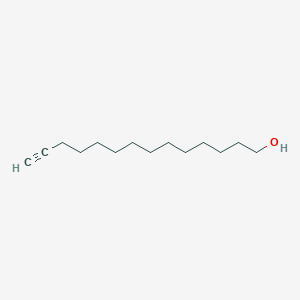
4-(Trifluoromethylsulfonyl)anisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethylsulfonyl)anisole is a chemical compound with the molecular formula C8H7F3O3S . It is also known as 1-Methoxy-4-Trifluoromethanesulfonyl-Benzene . This product is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethylsulfonyl)anisole consists of 8 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, 3 oxygen atoms, and 1 sulfur atom . The molecular weight is 240.2 g/mol .Aplicaciones Científicas De Investigación
Chemical Synthesis
“4-(Trifluoromethylsulfonyl)anisole” is used in chemical synthesis . It is a part of the Thermo Scientific Chemicals product portfolio and is used in various organic compounds .
Fluorescence Spectroscopy
This compound has been used in fluorescence spectroscopy for temperature measurements . The study used a Hg (Xe) arc lamp as a continuous light source that has a wide range of emissions in wavelength . This setup allows for high spatial and temporal resolution to acquire quantitative data for the control of fluid thermal systems .
Tracer-Induced Fluorescence
The compound is used in tracer-induced fluorescence, which has become a major tool for experimental studies of fluid dynamics in reaction flows . This technique is ideal for one-or two-dimensional quantitative or qualitative measurements of the concentration of tracked species or reactive species and their temperature .
Thermolysis Studies
Thermolysis of trifluoromethanesulfonyl azide in solvents composed of 1:1 mixtures of benzene and substituted benzenes gives trifluoromethanesulfonanilide and substituted trifluoromethanesulfonanilides . The isomer ratios, the total rate ratios, and the partial rate factors for the sulfonamidation have been determined .
Metal-Free Azidotrifluoromethylation
Trifluoromethanesulfonyl azide has been used as a bifunctional reagent for metal-free azidotrifluoromethylation of unactivated alkenes . This method provides building blocks from abundant alkenes and trifluoromethanesulfonyl azide .
Transition-Metal Catalyzed Cross-Coupling Reactions
Efficient access to 1,1-dibromo-2-(trifluoromethoxy)alkenes allowed their further modification by transition-metal catalyzed cross-coupling reactions with terminal alkyne, arylboronic acids, and thiophenols as well as reduction reactions .
Safety and Hazards
Direcciones Futuras
4-(Trifluoromethylsulfonyl)anisole is primarily used for research purposes. As research progresses, new applications and uses for this compound may be discovered.
Relevant Papers Several papers have been published on anisole, a related compound, and its properties. These papers discuss the fluorescence quantum yield for anisole at elevated temperatures and pressures , the photo-physical properties of anisole , and the fluorescence spectroscopy of anisole at elevated temperatures and pressures . These papers could provide valuable insights into the properties and potential applications of 4-(Trifluoromethylsulfonyl)anisole.
Propiedades
IUPAC Name |
1-methoxy-4-(trifluoromethylsulfonyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3S/c1-14-6-2-4-7(5-3-6)15(12,13)8(9,10)11/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMRPUPSJOQDBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344662 |
Source


|
| Record name | 4-(Trifluoromethylsulfonyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethylsulfonyl)anisole | |
CAS RN |
15183-74-1 |
Source


|
| Record name | 4-(Trifluoromethylsulfonyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


